AZD5597

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

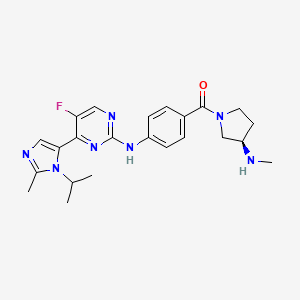

Molecular Formula |

C23H28FN7O |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3R)-3-(methylamino)pyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m1/s1 |

InChI Key |

NTSDIJMNXYJJNG-GOSISDBHSA-N |

Isomeric SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@H](C4)NC |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC |

Origin of Product |

United States |

Foundational & Exploratory

AZD5597: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, intravenously administered, imidazole pyrimidine amide that functions as a cyclin-dependent kinase (CDK) inhibitor.[1] Developed by AstraZeneca, this small molecule has demonstrated significant anti-proliferative effects in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of key cell cycle and transcriptional kinases, specifically CDK1, CDK2, and CDK9. This targeted inhibition disrupts the normal progression of the cell cycle and hampers the transcriptional machinery essential for tumor cell survival and proliferation. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its anti-cancer effects through the potent and specific inhibition of three key cyclin-dependent kinases: CDK1, CDK2, and CDK9.

Molecular Targets and Inhibitory Potency

This compound has been shown to be a highly potent inhibitor of both CDK1 and CDK2, with an IC50 value of 2 nM for both kinases.[2][3][4] While CDK9 is a known target, a specific IC50 value for this compound against CDK9 is not consistently reported in publicly available literature. The compound also demonstrates potent anti-proliferative activity in cancer cell lines, with an IC50 of 0.039 µM in LoVo human colon carcinoma cells.[4]

| Target | IC50 (nM) | Cell Line | IC50 (µM) |

| CDK1 | 2 | LoVo | 0.039 |

| CDK2 | 2 | ||

| CDK9 | Not Reported |

Signaling Pathways Modulated by this compound

The inhibition of CDK1, CDK2, and CDK9 by this compound leads to the disruption of critical cellular processes, primarily cell cycle progression and transcriptional regulation.

Inhibition of CDK1/Cyclin B: G2/M Checkpoint Arrest

CDK1, in complex with Cyclin B, is the primary driver of the G2 to M phase transition in the cell cycle. Inhibition of CDK1 by this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to cell cycle arrest at the G2/M checkpoint. This prevents cancer cells from dividing and proliferating.

Inhibition of CDK2/Cyclin E: G1/S Checkpoint Arrest

The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle. It phosphorylates and inactivates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to promote the expression of genes required for DNA replication. This compound's inhibition of CDK2 prevents Rb phosphorylation, thereby blocking entry into the S phase and halting cell proliferation.

Inhibition of CDK9/Cyclin T: Transcriptional Repression

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex with Cyclin T1, plays a critical role in regulating gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents the transcription of many genes, including anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells and contribute to their survival. This transcriptional repression can induce apoptosis in tumor cells.

References

AZD5597: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, small-molecule inhibitor targeting the cell cycle regulatory enzymes, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Developed by AstraZeneca, this imidazole pyrimidine amide has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1][2] This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Core Cellular Target and Mechanism of Action

The primary cellular targets of this compound are CDK1 and CDK2, two key serine/threonine kinases that play a critical role in regulating the cell division cycle.[1][3][4] By binding to the ATP-binding pocket of these enzymes, this compound competitively inhibits their kinase activity, leading to cell cycle arrest and the subsequent induction of apoptosis in cancer cells.

Role of CDK1 and CDK2 in the Cell Cycle

CDK1, complexed with Cyclin B, is essential for the G2/M transition, driving the cell into mitosis. CDK2, primarily in complex with Cyclin E and Cyclin A, governs the G1/S transition and progression through the S phase, where DNA replication occurs. Dysregulation of CDK1 and CDK2 activity is a common feature of many cancers, leading to uncontrolled cell proliferation.

Inhibition by this compound

This compound potently inhibits both CDK1 and CDK2 with high affinity. This dual inhibition effectively blocks the cell cycle at two critical checkpoints, the G1/S and G2/M transitions, thereby preventing cancer cell division.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's in vitro and in vivo activities.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Target/Assay | IC50 (nM) | Cell Line | Notes |

| CDK1 | 2 | - | Enzymatic assay.[1] |

| CDK2 | 2 | - | Enzymatic assay.[1] |

| Cell Proliferation (BrdU incorporation) | 39 | LoVo | 48-hour incubation.[1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Tumor Volume Reduction |

| Mouse Xenograft | SW620 (Colon Adenocarcinoma) | 15 mg/kg, intraperitoneal injection, intermittent, 3 weeks | 55%[1] |

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound.

CDK1/CDK2 Enzymatic Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against CDK1 and CDK2.

Materials:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes

-

Histone H1 protein (as substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, Histone H1 substrate, and the diluted this compound or DMSO (vehicle control).

-

Add the respective CDK enzyme (CDK1/Cyclin B or CDK2/Cyclin A) to each well to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Add [γ-³²P]ATP to each well to start the phosphorylation reaction.

-

Incubate for an additional period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[5]

Materials:

-

LoVo (human colon carcinoma) cell line

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

-

This compound stock solution (in DMSO)

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody (e.g., peroxidase-conjugated)

-

Substrate for the antibody's enzyme (e.g., TMB)

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed LoVo cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

-

Add BrdU labeling reagent to each well and incubate for a further 2-4 hours to allow for incorporation into replicating DNA.

-

Remove the culture medium and fix the cells with the fixing/denaturing solution.

-

Add the anti-BrdU antibody to each well and incubate to allow binding to the incorporated BrdU.

-

Wash the wells to remove unbound antibody.

-

Add the enzyme substrate and incubate until color development is sufficient.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[6][7]

Materials:

-

SW620 (human colon adenocarcinoma) cell line

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (or similar)

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Harvest SW620 cells and resuspend them in a mixture of saline and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (15 mg/kg) or vehicle control via intraperitoneal injection according to the specified schedule (e.g., intermittent dosing for 3 weeks).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Compare the tumor growth in the treated group to the control group to determine the percentage of tumor volume reduction.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting cell cycle progression.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

AZD5597: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, intravenously administered inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[1][2] Developed by AstraZeneca, this imidazole pyrimidine amide emerged from a dedicated optimization program aimed at identifying novel anti-cancer therapeutics.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound, intended for professionals in the field of drug development and oncology research.

Discovery and Rationale

The discovery of this compound was the culmination of a systematic effort to develop a novel series of imidazole pyrimidine amides as CDK inhibitors.[1] The rationale behind this endeavor was the established role of CDKs in regulating the cell cycle and transcription, processes that are frequently dysregulated in cancer. By inhibiting key CDKs, it was hypothesized that tumor cell proliferation could be arrested, leading to therapeutic benefit.

The development program focused on optimizing the inhibitory potency against multiple CDKs, including CDK1, CDK2, and CDK9.[1] This multi-targeted approach was intended to provide a broader and more robust anti-proliferative effect across a range of cancer cell lines.[1] The optimization process also prioritized achieving excellent physicochemical properties suitable for intravenous administration, as well as a favorable safety profile, including large margins against the inhibition of cytochrome P450 (CYP) isoforms and the hERG ion channel.[1] Through modifications of lipophilicity and amine basicity, a candidate compound, this compound, was selected based on its potent in vitro anti-proliferative effects, in vivo activity in human cancer cell line xenograft models, and a promising pharmacokinetic profile.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process characteristic of modern medicinal chemistry. While the specific, step-by-step protocol from the original discovery effort is proprietary, the general synthetic strategy for this class of imidazole pyrimidine amides can be inferred from related literature and patents. The core structure is assembled through key coupling reactions to construct the imidazole and pyrimidine rings, followed by amide bond formation.

A plausible synthetic route would involve the initial synthesis of the substituted imidazole and pyrimidine precursors. This is likely followed by a palladium-catalyzed cross-coupling reaction to link these two heterocyclic systems. The resulting intermediate would then undergo further functional group manipulation, culminating in an amide coupling reaction to introduce the solubilizing side chain.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of key Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle and the process of transcription. By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of their target substrates, leading to cell cycle arrest and apoptosis.

The primary targets of this compound are CDK1, CDK2, and CDK9.[1]

-

CDK1/Cyclin B: Essential for the G2/M phase transition.

-

CDK2/Cyclin E and CDK2/Cyclin A: Critical for the G1/S phase transition and S phase progression.

-

CDK9/Cyclin T: A key component of the positive transcription elongation factor b (P-TEFb), which is required for the transcription of many genes, including those involved in cell survival.

The inhibition of these CDKs leads to a halt in the cell division process and can trigger programmed cell death in rapidly dividing cancer cells.

Caption: this compound inhibits key CDK/cyclin complexes, leading to cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| CDK1 | 2 |

| CDK2 | 2 |

| LoVo (Cell Proliferation) | 39 |

Data sourced from MedchemExpress and Cayman Chemical.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H28FN7O |

| Molecular Weight | 437.51 g/mol |

| CAS Number | 924641-59-8 |

Data sourced from MedKoo Biosciences.

Experimental Protocols

While the exact proprietary protocols are not publicly available, the following are representative methodologies for the key experiments conducted during the discovery and characterization of this compound.

In Vitro CDK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and CDK9/Cyclin T enzymes and a suitable substrate (e.g., a peptide derived from a known CDK substrate like histone H1 or a fluorescently labeled peptide) are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and this compound (or DMSO as a vehicle control). The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence polarization or intensity upon phosphorylation.

-

Luminescence-Based Assay: Using an assay that measures the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., LoVo colon cancer cells) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a suitable assay, such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., SW620 colon adenocarcinoma cells) are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered intravenously at a specified dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Assessment (Optional): At the end of the study, tumors can be excised to analyze biomarkers of drug activity, such as the phosphorylation status of CDK substrates.

Caption: A logical workflow for the preclinical evaluation of a CDK inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of CDKs 1, 2, and 9 that demonstrated promising preclinical anti-cancer activity. Its discovery was the result of a rigorous lead optimization campaign focused on achieving a balance of potency, selectivity, and drug-like properties suitable for intravenous administration. While the clinical development status of this compound is not publicly documented, the information available from its discovery provides valuable insights for researchers and scientists working on the development of novel CDK inhibitors and other anti-cancer therapeutics. The synthetic route and preclinical evaluation of this compound serve as a relevant case study in modern drug discovery.

References

AZD5597 chemical structure and properties

AZD5597 is a potent, intravenously administered imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs).[1] Developed by AstraZeneca, this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, positioning it as a compound of interest for oncology research.[][3] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identifiers

This compound is characterized by a core imidazole pyrimidine structure linked to an amide group. The chemical identity of this compound is well-defined by its various nomenclature and registration numbers.

| Identifier | Value |

| IUPAC Name | (S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone[4] |

| CAS Number | 924641-59-8[4][5][6] |

| Chemical Formula | C₂₃H₂₈FN₇O[][4][5] |

| Molecular Weight | 437.51 g/mol [4] |

| SMILES | CC(N1C(C2=NC(NC3=CC=C(C=C3)C(N4C--INVALID-LINK--NC)=O)=NC=C2F)=CN=C1C)C[7] |

| InChI Key | NTSDIJMNXYJJNG-SFHVURJKSA-N[][4] |

Physicochemical Properties

This compound possesses favorable physicochemical properties for a drug candidate, including stability and solubility in relevant solvents for research purposes.[1][3]

| Property | Value |

| Appearance | Solid powder[][4] |

| Purity | ≥98%[][4][5] |

| Solubility | Soluble in DMSO, Methanol, Ethanol.[][5][8][9] Insoluble in water.[4] |

| Boiling Point | 679.0 ± 65.0 °C at 760 mmHg[] |

| Density | 1.32 ± 0.1 g/cm³[] |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C.[4][5] |

Pharmacological Profile

This compound is a highly potent inhibitor of key cell cycle regulators, demonstrating efficacy both in vitro and in vivo.

| Parameter | Value |

| Mechanism of Action | Inhibitor of Cyclin-Dependent Kinases (CDKs)[1][8] |

| Biological Targets | CDK1, CDK2[5][7][8] |

| IC₅₀ (CDK1) | 2 nM[5][7][8] |

| IC₅₀ (CDK2) | 2 nM[5][7][8] |

| In Vitro Activity | Inhibits LoVo human colon cancer cell proliferation with an IC₅₀ of 0.039 µM.[5][7] |

| In Vivo Activity | At 15 mg/kg (intraperitoneal injection), it reduced tumor volume by 55% in a mouse model of colon adenocarcinoma (SW620 xenograft).[5][7] |

Signaling Pathway

This compound primarily targets CDK1 and CDK2, essential kinases that regulate cell cycle progression. By inhibiting these proteins, this compound disrupts the cell division cycle, leading to an arrest in cell proliferation, a critical mechanism in cancer therapy.[3][6][10]

Caption: Mechanism of this compound action on the cell cycle.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental procedures cited for this compound.

This assay measures the proliferation of cells by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.

-

Cell Culture : LoVo cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment : Cells are treated with varying concentrations of this compound for 48 hours.[7]

-

BrdU Labeling : BrdU is added to the wells for a specified incubation period to allow for its incorporation into the DNA of proliferating cells.

-

Detection : Cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

-

Quantification : A substrate is added, which is converted by the enzyme into a colored product. The absorbance is measured using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

This protocol describes the assessment of this compound's anti-tumor activity in a mouse xenograft model.

Caption: Workflow for an in vivo anti-tumor efficacy study.

Formulation for In Vivo Administration:

Several protocols are available for dissolving this compound for in vivo use. A common formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Preparation Method:

-

Dissolve this compound in DMSO to create a stock solution.

-

Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition. Sonication or gentle heating can be used to aid dissolution.[7] The final solution should be prepared fresh for use on the same day.[7]

References

- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. AZD-5597 - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AZD 5597 |CAS:924641-59-8 Probechem Biochemicals [probechem.com]

- 9. AZD-5597 | CAS 924641-59-8 | Sun-shinechem [sun-shinechem.com]

- 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

AZD5597: An In-Depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, intravenously administered, imidazole pyrimidine amide that acts as a cyclin-dependent kinase (CDK) inhibitor. Preclinical data have demonstrated its efficacy in inhibiting key cell cycle kinases and suppressing tumor growth in cancer models. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and relevant (generalized) experimental protocols. The information is intended to support further research and development efforts in the field of oncology.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its anti-tumor effects by targeting and inhibiting cyclin-dependent kinases (CDKs), which are crucial enzymes in the regulation of the cell cycle. Specifically, this compound has been shown to be a potent inhibitor of CDK1, CDK2, and CDK9.[1][2][3] The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells.

The primary mechanism involves the prevention of the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK1 and CDK2, this compound maintains pRb in its active, growth-suppressive state, thereby inducing G1 cell cycle arrest.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK1 | 2 |

| CDK2 | 2 |

Data sourced from MedChemExpress and MedKoo Biosciences.[4][5]

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Assay | IC50 (µM) |

| LoVo (Colon Carcinoma) | BrdU Incorporation | 0.039 |

Data sourced from MedChemExpress and MedKoo Biosciences.[4][5]

Table 3: In Vivo Efficacy

| Tumor Model | Dosing | Effect |

| Colon Adenocarcinoma Xenograft | 15 mg/kg (intraperitoneal) | 55% reduction in tumor volume |

Data sourced from MedChemExpress.[5]

Signaling Pathways and Experimental Workflows

CDK-Mediated Cell Cycle Control and Inhibition by this compound

The following diagram illustrates the role of CDKs in the G1-S phase transition and the mechanism of action of this compound.

Caption: Inhibition of CDK2 by this compound prevents pRb phosphorylation, leading to G1 arrest.

Experimental Workflow for Assessing In Vitro Anti-proliferative Activity

The following diagram outlines a typical workflow for determining the IC50 value of a compound against a cancer cell line.

Caption: A generalized workflow for determining the anti-proliferative IC50 of this compound.

Experimental Protocols

Disclaimer: Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for the types of assays typically used to characterize CDK inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay - Generalized)

Objective: To determine the IC50 of this compound against CDK1 and CDK2.

Materials:

-

CDK1/Cyclin B and CDK2/Cyclin E enzyme complexes

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

-

Kinase buffer

-

This compound stock solution (in DMSO)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, Eu-labeled antibody, and fluorescent tracer in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition as a function of this compound concentration to determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation - Generalized)

Objective: To determine the anti-proliferative IC50 of this compound in a cancer cell line (e.g., LoVo).

Materials:

-

LoVo cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU-POD antibody

-

Substrate solution

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed LoVo cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for 48 hours.

-

Add BrdU labeling reagent to each well and incubate for 2-4 hours.

-

Remove the labeling medium, fix, and denature the cells.

-

Add the anti-BrdU-POD antibody and incubate for 90 minutes.

-

Wash the wells and add the substrate solution.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Plot the absorbance as a function of this compound concentration to calculate the IC50 value.

In Vivo Tumor Xenograft Study (Generalized)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Colon adenocarcinoma cells

-

This compound formulation for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant colon adenocarcinoma cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

-

Calculate the percent tumor growth inhibition for the this compound-treated group compared to the control group.

Safety and Pharmacokinetics

Preclinical studies have indicated that this compound has a favorable safety profile, with large margins against the inhibition of cytochrome P450 (CYP) isoforms and the hERG ion channel.[1][2][4][] This suggests a low potential for drug-drug interactions and cardiac-related adverse effects. The compound also possesses good aqueous solubility and pharmacokinetic properties suitable for intravenous administration.[1][4]

Clinical Development Status

Based on publicly available information, this compound was selected for further development as an intravenous anti-cancer agent.[1][2] However, a review of clinical trial registries and AstraZeneca's current pipeline does not show any active or completed clinical trials for a compound with the designation this compound. It is possible that the development of this specific compound was discontinued, or it was progressed under a different identifier. AstraZeneca continues to be active in the development of other CDK inhibitors for oncology indications.[7][8][9][10][11]

References

- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Phase III Study to Assess AZD9833+ CDK4/6 Inhibitor in HR+/HER2-MBC with Detectable ESR1m Before Progression (SERENA-6) [astrazenecaclinicaltrials.com]

- 8. precisionmedicineonline.com [precisionmedicineonline.com]

- 9. AstraZeneca reports outcomes from breast cancer combo trial [clinicaltrialsarena.com]

- 10. Pipeline - AstraZeneca [astrazeneca.com]

- 11. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]

AZD5597: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle. By targeting these kinases, this compound effectively disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G2/M phase. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in cell cycle regulation. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways.

Introduction to Cell Cycle Regulation and the Role of CDKs

The eukaryotic cell cycle is a tightly regulated process that governs cell growth and division. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are controlled by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), which are activated by binding to their regulatory cyclin partners.

CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition and entry into mitosis. CDK2, primarily in association with Cyclin E and Cyclin A, plays a crucial role in the G1/S transition and the initiation of DNA replication. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Therefore, CDKs represent attractive targets for anti-cancer drug development.

This compound: A Potent CDK1/2 Inhibitor

This compound is an imidazole pyrimidine amide compound that has been identified as a potent inhibitor of both CDK1 and CDK2.[1] Its inhibitory activity has been quantified through in vitro kinase assays.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and its anti-proliferative activity in a cancer cell line.

| Target/Assay | Cell Line | IC50 |

| CDK1 | - | 2 nM[1] |

| CDK2 | - | 2 nM[1] |

| BrdU Incorporation | LoVo | 0.039 µM[1] |

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

By inhibiting CDK1 and CDK2, this compound disrupts the phosphorylation of key substrates required for cell cycle progression. Inhibition of CDK1 prevents the necessary phosphorylation events for entry into mitosis, leading to an accumulation of cells in the G2 phase.[2] Similarly, inhibition of CDK2 can contribute to a G1 arrest and prevent entry into the S phase. However, the predominant effect observed with potent CDK1/2 inhibitors is a robust G2/M arrest.[2]

Signaling Pathway Diagram

The following diagram illustrates the central role of CDK1/Cyclin B and CDK2/Cyclin A in cell cycle progression and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the role of this compound in cell cycle regulation.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., LoVo, HeLa, MCF-7) are suitable for these studies.

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to the desired concentrations in culture medium immediately before use. An equivalent concentration of DMSO should be used as a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution of a cell population treated with this compound.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT).

Experimental Workflow Diagram:

In Vitro CDK1/CDK2 Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of CDK1 and CDK2 using a substrate such as Histone H1.

Materials:

-

Recombinant active CDK1/Cyclin B and CDK2/Cyclin A enzymes

-

Histone H1 (as substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the respective CDK/cyclin complex, and Histone H1.

-

Add various concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationship Diagram:

Western Blot Analysis of Cell Cycle Proteins

This method is used to assess the effect of this compound on the protein levels of key cell cycle regulators.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10), anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound as described in section 4.1.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Conclusion

This compound is a potent dual inhibitor of CDK1 and CDK2 that effectively induces cell cycle arrest, primarily at the G2/M transition. This technical guide provides the foundational knowledge and experimental protocols for researchers to investigate and further characterize the role of this compound in cell cycle regulation. The methodologies described herein are essential for evaluating the cellular and molecular effects of this and other CDK inhibitors, contributing to the broader understanding of cell cycle control and the development of novel anti-cancer therapeutics.

References

AZD5597: A Preclinical Assessment of a Potent Cyclin-Dependent Kinase Inhibitor

DISCLAIMER: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available preclinical data. AZD5597 is an investigational compound and has not been approved for clinical use. No evidence of clinical trials for this compound has been identified in the public domain.

Introduction

This compound is a potent, intravenously administered, small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs).[1][2] Developed as part of a series of imidazole pyrimidine amides, this compound has demonstrated significant anti-proliferative activity in preclinical cancer models.[1][2] Its mechanism of action centers on the inhibition of key cell cycle regulators, CDK1 and CDK2, as well as the transcriptional regulator, CDK9, suggesting its potential as a broad-spectrum anti-cancer agent.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed, albeit generalized, experimental protocols relevant to its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects through the potent inhibition of several key cyclin-dependent kinases.

-

CDK1/Cyclin B: Inhibition of this complex blocks the G2/M transition, leading to cell cycle arrest and preventing mitosis.

-

CDK2/Cyclin E & CDK2/Cyclin A: Inhibition of these complexes disrupts the G1/S transition and S phase progression, respectively, thereby halting DNA replication and cell cycle advancement.

-

CDK9/Cyclin T: As a key component of the positive transcription elongation factor b (P-TEFb), CDK9 is crucial for the phosphorylation of RNA Polymerase II, a critical step in the elongation phase of transcription for a multitude of genes, including many oncogenes. Inhibition of CDK9 by this compound can lead to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

The multi-targeted nature of this compound, addressing both cell cycle progression and transcriptional regulation, provides a strong rationale for its potential efficacy in a variety of malignancies.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Enzyme Inhibition

| Target | IC50 (nM) |

| CDK1 | 2 |

| CDK2 | 2 |

| CDK9 | Not specified |

Data sourced from publicly available information.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| LoVo | Colon Adenocarcinoma | 0.039 |

Data sourced from publicly available information.

Table 3: In Vivo Efficacy in Xenograft Model

| Cell Line | Cancer Type | Dosing | Endpoint | Result |

| LoVo | Colon Adenocarcinoma | 15 mg/kg, intraperitoneal injection | Tumor Volume Reduction | 55% |

Data sourced from publicly available information.

Experimental Protocols

The following are generalized protocols representative of the methodologies likely employed in the preclinical evaluation of this compound. Note: These are not the specific, detailed protocols from the original studies, as the full text of the primary publication was not accessible.

In Vitro Enzyme Inhibition Assay (Generalized Protocol)

-

Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK9/Cyclin T enzymes and their respective substrates (e.g., histone H1 for CDK1/2, a peptide substrate for CDK9) are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Assay Reaction: The enzyme, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the serially diluted this compound or DMSO vehicle control.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection: The amount of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays measuring the incorporation of 32P-ATP or fluorescence-based assays.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

In Vitro Anti-proliferative Assay (MTT Assay - Generalized Protocol)

-

Cell Seeding: Cancer cells (e.g., LoVo) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study (Generalized Protocol)

-

Cell Implantation: A suspension of human cancer cells (e.g., LoVo) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., intraperitoneal injection) at the desired dose and schedule. The control group receives a vehicle solution.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width2)/2.

-

Monitoring: Animal body weight and general health are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Physicochemical and Pharmacokinetic Properties

This compound was selected for further development due to its excellent physicochemical properties and a pharmacokinetic profile suitable for intravenous administration.[1] It was also noted to have large margins against the inhibition of cytochrome P450 (CYP) isoforms and the hERG ion channel, suggesting a lower potential for drug-drug interactions and cardiac-related side effects, respectively.[1]

Conclusion

This compound is a potent, multi-targeted CDK inhibitor that has demonstrated promising anti-cancer activity in preclinical models. Its ability to inhibit both cell cycle progression and transcription provides a strong rationale for its development as a potential therapeutic agent. The available in vitro and in vivo data highlight its efficacy in a colon adenocarcinoma model. While the lack of publicly available clinical trial data suggests that its clinical development may have been discontinued, the preclinical profile of this compound provides valuable insights for the continued exploration of CDK inhibitors in oncology. Further research and access to more detailed preclinical data would be necessary to fully elucidate the therapeutic potential of this compound.

References

AZD5597 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1] Developed as a potential anti-cancer therapeutic, its mechanism of action centers on the disruption of the cell cycle, leading to the inhibition of tumor cell proliferation.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that led to its potent and selective profile. The document also outlines the experimental protocols for the key biological assays and visualizes the relevant signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound belongs to a class of imidazole pyrimidine amide inhibitors.[2] Its core structure is designed to fit into the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates and halting cell cycle progression. The primary targets of this compound are CDK1 and CDK2, kinases crucial for the G2/M and G1/S transitions in the cell cycle, respectively. Inhibition of these kinases leads to cell cycle arrest and, subsequently, apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of a lead imidazole pyrimidine amide scaffold to optimize its potency, selectivity, and pharmacokinetic properties. The following sections and tables summarize the key findings from these SAR studies.

Data Presentation

The following tables summarize the quantitative data for this compound and key analogs, highlighting the impact of structural modifications on biological activity.

Table 1: In Vitro Activity of this compound

| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | LoVo Cell Proliferation (BrdU) IC50 (µM) |

| This compound | 2 | 2 | 0.039 |

Data compiled from multiple sources.[1]

Table 2: In Vivo Efficacy of this compound in a Colon Adenocarcinoma Xenograft Model

| Animal Model | Dosage | Tumor Growth Inhibition |

| Mouse | 15 mg/kg (intraperitoneal injection) | 55% reduction in tumor volume |

Data compiled from multiple sources.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

CDK1 and CDK2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of CDK1 and CDK2 kinases.

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant human CDK1/Cyclin B1 or CDK2/Cyclin E enzyme, a peptide substrate (e.g., a histone H1-derived peptide), and the test compound at various concentrations in a suitable buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.[3]

-

Fluorescence Polarization Assay: Using a fluorescently labeled substrate and an antibody that specifically binds to the phosphorylated substrate.

-

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the anti-proliferative activity of a compound on cancer cell lines, such as the LoVo human colon carcinoma cell line.

-

Cell Seeding: LoVo cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 hours).

-

BrdU Labeling: A solution of 5-bromo-2'-deoxyuridine (BrdU) is added to the cell culture medium, and the cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of BrU into newly synthesized DNA.

-

Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

-

Immunodetection: The cells are incubated with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Substrate Addition: A colorimetric or chemiluminescent substrate for the enzyme is added.

-

Signal Quantification: The absorbance or luminescence is measured using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.

-

Data Analysis: The IC₅₀ values are determined by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of a compound in an animal model.

-

Cell Line: The SW620 human colon adenocarcinoma cell line is commonly used for xenograft studies.[4][5][6]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of SW620 cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: The tumor volume is monitored regularly by measuring the tumor dimensions with calipers.

-

Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition compared to the control group.

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved animal care and use protocols.

Visualizations

CDK Signaling Pathway and Inhibition

Caption: Simplified CDK signaling pathway and the points of inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: General experimental workflow for an in vivo xenograft efficacy study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. promega.com [promega.com]

- 4. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 5. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for AZD5597 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the biological activity of AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), in cell-based assay systems. The following protocols are designed to assess the anti-proliferative effects, impact on cell cycle progression, and target engagement of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-tumor activity by inhibiting CDK1 and CDK2, key regulators of the cell cycle.[1][2] Inhibition of these kinases prevents the phosphorylation of critical substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S transition, and subsequent inhibition of cell proliferation.[3][4]

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its anti-proliferative effect in a cancer cell line.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| CDK1 | 2 |

| CDK2 | 2 |

Data sourced from MedchemExpress.[1][2]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| LoVo (colon adenocarcinoma) | BrdU Incorporation | 48 | 0.039 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the inhibition of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., LoVo)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

BrdU labeling solution

-

Fixation/denaturation solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)

-

Detection substrate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for a desired period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[1]

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-4 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the labeling solution and fix the cells. Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[5]

-

Antibody Incubation: Add the anti-BrdU antibody and incubate to allow for binding.

-

Detection: Wash the wells and add the appropriate detection substrate.

-

Data Acquisition: Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the effect of this compound on cell cycle phase distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.[6][7]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[6][8]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[6]

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 2. Detection of Protein Phosphorylation Levels at Specific Sites | MtoZ Biolabs [mtoz-biolabs.com]

- 3. onclive.com [onclive.com]

- 4. Control of the G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of AZD5597 in a Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both enzymes.[1][2] By targeting CDK1 and CDK2, this compound disrupts the cell cycle, leading to anti-proliferative effects in various cancer cell lines.[1][3] Preclinical studies have demonstrated its anti-tumor activity in in vivo xenograft models, making it a compound of interest for cancer research and drug development.[1][2][4]

These application notes provide detailed protocols for utilizing this compound in a xenograft model, specifically focusing on a colon adenocarcinoma model. The information provided is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action: Targeting the Cell Cycle

This compound exerts its anti-tumor effects by inhibiting CDK1 and CDK2, key regulators of the cell cycle.

-

CDK2/Cyclin E Complex: This complex is crucial for the transition from the G1 to the S phase of the cell cycle.[5][6] Inhibition of CDK2 by this compound prevents the phosphorylation of target proteins required for DNA replication, leading to G1 arrest.

-

CDK1/Cyclin B Complex: This complex, also known as Maturation Promoting Factor (MPF), is essential for the G2/M transition and the initiation of mitosis.[7][8] By inhibiting CDK1, this compound blocks cells from entering mitosis, resulting in G2 arrest and subsequent apoptosis.

The dual inhibition of CDK1 and CDK2 by this compound provides a comprehensive blockade of the cell cycle, leading to potent anti-proliferative activity in cancer cells.

Signaling Pathway Diagrams

Caption: this compound inhibits the CDK2/Cyclin E complex, blocking G1/S transition.

Caption: this compound inhibits the CDK1/Cyclin B complex, preventing entry into mitosis.

Data Presentation

In Vitro Proliferation Data

| Cell Line | Cancer Type | IC50 (µM) |

| LoVo | Colon Adenocarcinoma | 0.039 |

Data from MedChemExpress.[1]

In Vivo Efficacy in SW620 Xenograft Model

| Treatment Group | Dosage & Schedule | Tumor Volume Reduction (%) |

| This compound | 15 mg/kg, Intraperitoneal, 3 times/week for 3 weeks | 55 |

Data from MedChemExpress.[1]

Pharmacokinetic Parameters (Illustrative Example for a CDK Inhibitor)

Note: Specific pharmacokinetic data for this compound in preclinical models is not publicly available. The following table presents illustrative data for a different CDK inhibitor to provide an example of relevant parameters. Researchers should determine these values empirically for this compound.

| Parameter | Value | Unit |

| Cmax | Not Available | ng/mL |

| Tmax | Not Available | h |

| AUC(0-t) | Not Available | ng*h/mL |

| Half-life (t1/2) | Not Available | h |

| Clearance (CL) | Not Available | mL/h/kg |

| Volume of Dist. (Vd) | Not Available | L/kg |

Preclinical Toxicity Profile (Illustrative Example)

Note: A detailed preclinical toxicity profile for this compound is not publicly available. Researchers must conduct their own toxicology studies. The following are common observations for CDK inhibitors.

| Observation | Details |

| Hematological | Neutropenia is a common toxicity associated with CDK inhibitors due to their effect on hematopoietic progenitor cells. Regular monitoring of complete blood counts is recommended. |

| Gastrointestinal | Diarrhea, nausea, and vomiting can occur. Supportive care should be provided as needed. |

| Body Weight | Monitor animal body weight regularly as a general indicator of toxicity. A significant weight loss may necessitate a dose reduction or cessation of treatment. |

Experimental Protocols

Experimental Workflow

Caption: Overview of the experimental workflow for a xenograft study.

Protocol 1: Establishment of a Subcutaneous Xenograft Model (e.g., SW620)

Materials:

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional, can improve tumor take rate)

-

Sterile PBS, syringes, and needles (27-30 gauge)

Procedure:

-

Cell Culture: Culture SW620 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.

-

Cell Harvesting and Preparation:

-

Trypsinize the cells and wash them with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel (if used) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Subcutaneous Injection:

-

Anesthetize the mice according to your institution's approved protocol.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Palpate the injection site regularly to monitor for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomize the mice into treatment groups when the average tumor volume reaches 100-150 mm³.

-

Protocol 2: Formulation and Administration of this compound

Intraperitoneal (IP) Administration:

Formulation:

A reported formulation for this compound for IP injection is as follows:[1]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to reach the final volume of 1 mL.

Administration:

-

Administer the formulated this compound via intraperitoneal injection at the desired dose (e.g., 15 mg/kg).

-

A typical dosing schedule is three times a week for the duration of the study.

Intravenous (IV) Administration (General Protocol):

Note: While this compound is suitable for IV dosing, a specific formulation for this route is not detailed in the available literature.[3] Researchers will need to develop and validate a suitable formulation (e.g., using cyclodextrin-based vehicles or other solubilizing agents).

Procedure for Tail Vein Injection: [12][13][14][15][16]

-

Animal Preparation:

-

Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the tail veins.

-

Place the mouse in a restraint device.

-

-

Injection:

-

Disinfect the tail with 70% ethanol.

-

Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

-

Slowly inject the this compound formulation (typically up to 200 µL for a mouse).

-

If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Protocol 3: Monitoring and Endpoint

-

Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.

-

Body Weight: Record the body weight of each mouse at least twice a week as an indicator of toxicity.

-

Clinical Observations: Monitor the animals daily for any signs of distress or adverse effects.

-

Endpoint: Euthanize the mice when tumors reach the maximum size allowed by your institution's animal care and use committee, or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).

-

Tumor Excision: At the end of the study, euthanize the animals and excise the tumors. The final tumor weight and volume can be recorded.

Conclusion

This compound is a promising CDK1/2 inhibitor with demonstrated anti-tumor activity in preclinical xenograft models. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers investigating the in vivo efficacy of this compound. Adherence to best practices in animal handling, xenograft establishment, and drug administration is crucial for obtaining reliable and reproducible results. Further investigation into optimal dosing regimens, intravenous formulations, and the pharmacokinetic/pharmacodynamic profile of this compound will be valuable for its continued development as a potential cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 10. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. depts.ttu.edu [depts.ttu.edu]

- 15. research.vt.edu [research.vt.edu]

- 16. revvity.co.jp [revvity.co.jp]

Application Notes and Protocols for AZD5597 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). These kinases are critical regulators of cell cycle progression and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy. These application notes provide detailed information on the in vivo application of this compound, including dosage, administration, and experimental protocols based on preclinical studies.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data from a key in vivo study investigating the anti-tumor activity of this compound.

| Parameter | Details |

| Drug | This compound |

| Cancer Model | Human SW620 colon adenocarcinoma xenograft |

| Animal Model | Nude mice |

| Dosage | 15 mg/kg[1] |

| Administration Route | Intraperitoneal (i.p.) injection[1] |

| Dosing Schedule | Intermittent injections over 3 weeks[1] |

| Outcome | 55% reduction in tumor volume[1] |

Experimental Protocols

Formulation of this compound for In Vivo Administration